1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, offers potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(3-methylphenyl)thiourea
- 1-(3-methylphenyl)-3-phenylthiourea
- 1-(3-methylphenyl)-3-(2-phenylethyl)thiourea
Uniqueness
1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea is unique due to its specific structural features, such as the presence of both a thiourea group and a conjugated double bond system. This combination can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
7701-04-4 |
---|---|
Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C17H17N3S/c1-14-7-5-11-16(13-14)19-17(21)20-18-12-6-10-15-8-3-2-4-9-15/h2-13H,1H3,(H2,19,20,21)/b10-6+,18-12+ |
InChI Key |
QNQGRRJOMXYJFW-PDDUZAPNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.